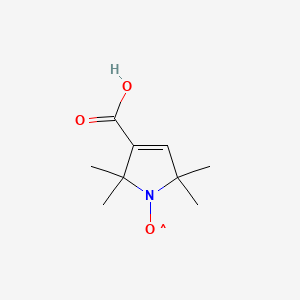![molecular formula C12H21NO2 B8084498 Methyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B8084498.png)
Methyl 3-azaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-azaspiro[5.5]undecane-9-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . The reaction conditions often include the use of Lewis acids as catalysts and solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes starting from readily available precursors. The process generally includes steps such as alkylation, cyclization, and esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the spiro ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-azaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of methyl 3-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
1-oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with an oxygen atom in place of the nitrogen.
3,9-diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spiro ring system.
Uniqueness: Methyl 3-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific substitution pattern and the presence of an ester group, which can be further modified to enhance its biological activity. Its structural features provide a balance of rigidity and flexibility, making it a valuable scaffold in drug design .
Propriétés
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIAXNHPAIPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




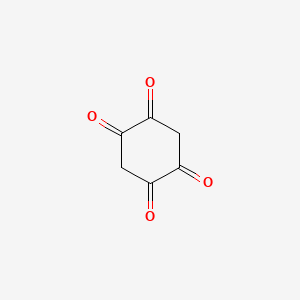
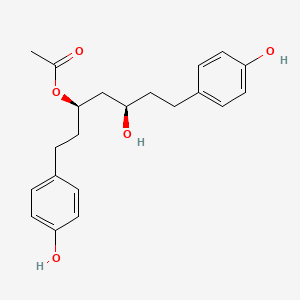


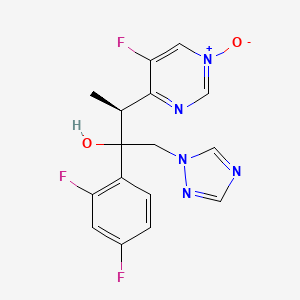

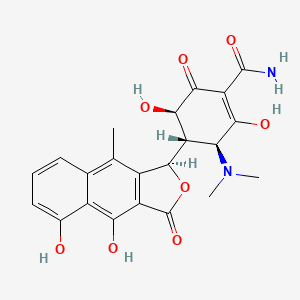

![[(3-Bromophenyl)-methylsulfanylmethylidene]azanium;iodide](/img/structure/B8084506.png)
